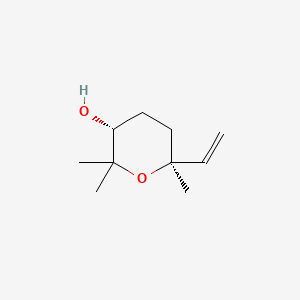

(3R,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol

Description

(3R,6S)-6-Ethenyl-2,2,6-trimethyloxan-3-ol (pyranoid linalool oxide, pyrLOX) is a bicyclic monoterpene alcohol with the molecular formula C₁₀H₁₈O₂ and a pyran ring structure . It is a stereoisomer of linalool oxide, distinguished by its trans-pyranoid configuration (3R,6S). The compound is naturally occurring in Citrus species and contributes to floral aromas in teas . Industrially, it is a key component in kairomone blends used for monitoring codling moth (Cydia pomonella) populations, particularly females, in integrated pest management (IPM) strategies .

Structure

3D Structure

Properties

CAS No. |

41720-62-1 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

(3R,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol |

InChI |

InChI=1S/C10H18O2/c1-5-10(4)7-6-8(11)9(2,3)12-10/h5,8,11H,1,6-7H2,2-4H3/t8-,10-/m1/s1 |

InChI Key |

BCTBAGTXFYWYMW-PSASIEDQSA-N |

Isomeric SMILES |

C[C@]1(CC[C@H](C(O1)(C)C)O)C=C |

Canonical SMILES |

CC1(C(CCC(O1)(C)C=C)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Linalool Oxide Pyranoid, Trans-(-)- involves the oxidation of linalool, a naturally occurring terpene alcohol found in many flowers and spice plants. The oxidation process typically employs reagents such as m-chloroperoxybenzoic acid (mCPBA) under controlled conditions to achieve the desired stereochemistry .

Industrial Production Methods

Industrial production of this compound often involves large-scale oxidation processes using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully monitored to maintain the stereochemical integrity of the product .

Chemical Reactions Analysis

Types of Reactions

Linalool Oxide Pyranoid, Trans-(-)- undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of different oxides and peroxides.

Reduction: Reduction reactions can convert it back to linalool or other reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: m-Chloroperoxybenzoic acid (mCPBA) in an organic solvent.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of different oxides and peroxides.

Reduction: Conversion back to linalool.

Substitution: Formation of substituted pyranoids.

Scientific Research Applications

Pharmaceutical Applications

-

Antimicrobial Activity :

Research indicates that linalool oxide III exhibits antimicrobial properties. A study demonstrated its effectiveness against various microorganisms, including bacteria and fungi. The compound showed significant inhibition against Gram-positive and Gram-negative bacteria, which is crucial for developing new antimicrobial agents in pharmaceuticals . -

Anti-inflammatory Effects :

Linalool oxide III has been studied for its potential anti-inflammatory effects. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting that linalool oxide III could be beneficial in treating inflammatory conditions. -

Potential in Cancer Therapy :

Preliminary studies suggest that compounds related to linalool oxide III may induce apoptosis in cancer cells. This property is being explored for its potential use in cancer therapeutics, particularly for targeting specific cancer pathways.

Cosmetic Applications

-

Fragrance Component :

Due to its pleasant floral aroma, linalool oxide III is frequently used as a fragrance ingredient in cosmetics and personal care products. Its stability and low volatility make it an ideal candidate for long-lasting scents in perfumes and lotions . -

Skin Care Products :

The compound's antimicrobial and anti-inflammatory properties make it suitable for inclusion in skin care formulations aimed at reducing acne and irritation .

Food Industry Applications

-

Flavoring Agent :

Linalool oxide III is utilized as a flavoring agent in the food industry due to its sweet and floral taste profile. It enhances the flavor of various food products, including beverages and confectionery items . -

Natural Preservation :

Its antimicrobial properties also suggest potential use as a natural preservative in food formulations, helping to extend shelf life while maintaining product safety .

Data Table of Applications

Case Studies

-

Antimicrobial Efficacy Study :

A study conducted on various derivatives of linalool oxide III showed promising results against pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) that suggests it could be developed into an effective antimicrobial agent for clinical use . -

Inflammation Reduction Research :

In vitro studies indicated that linalool oxide III reduced levels of inflammatory markers in human cell lines exposed to pro-inflammatory stimuli. This positions the compound as a candidate for further research into anti-inflammatory drugs.

Mechanism of Action

The mechanism by which Linalool Oxide Pyranoid, Trans-(-)- exerts its effects involves interaction with various molecular targets. It is known to modulate cell signaling pathways, particularly those involved in inflammation and microbial activity. The compound’s effects are mediated through its interaction with specific receptors and enzymes .

Comparison with Similar Compounds

Linalool Oxide Isomers

Linalool oxide exists in four stereoisomeric forms: cis-pyranoid, trans-pyranoid, cis-furanoid, and trans-furanoid. PyrLOX corresponds to the trans-pyranoid form (3R,6S). Key differences include:

- Volatility: Pyranoid forms are less volatile than furanoid isomers due to their bicyclic structure, enabling sustained release in field lures .

- Bioactivity: PyrLOX outperforms furanoid isomers in attracting female codling moths, likely due to its interaction with specific olfactory receptors .

Acetate Derivatives

Derivatives like (6-Ethenyl-2,2,6-trimethyloxan-3-yl)acetate (linalool oxide acetate) exhibit reduced attractivity compared to pyrLOX. Acetylation decreases polarity, altering volatility and receptor binding .

Functional Comparison in Kairomone Blends

PyrLOX is part of a four-component blend (PE + DMNT + AA + pyrLOX ) used in codling moth monitoring. Comparisons with other blend components:

- Superiority of pyrLOX : Blends containing pyrLOX capture 3–4× more females than those with other terpenes or pheromones (e.g., PH: (E,E)-8,10-dodecadien-1-ol) .

- Geographic Variability : In the U.S., pyrLOX blends are highly effective, but performance declines in Italy, suggesting ecological or genetic differences in moth populations .

Comparison with Pheromones and Synergists

Sex Pheromones (PH)

Synergistic Compounds

- DMNT : Enhances male attraction but requires pyrLOX for female-specific efficacy .

- AA: Non-volatile co-lure that stabilizes the blend’s release kinetics .

Key Research Findings

- Field Trials : In U.S. apple orchards, PVC lures with pyrLOX + AA captured >60% females , outperforming halobutyl septa formulations .

- Blend Optimization : Adding pyrLOX to PE + DMNT + AA increased moth captures by 300–400% in MD-treated areas .

- Stereochemical Specificity: The (3R,6S) configuration is critical; other isomers (e.g., cis-pyranoid) show reduced activity .

Biological Activity

(3R,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol, commonly referred to as linalool oxide (trans-pyranoid), is a compound that has garnered attention for its potential biological activities. This article reviews the chemical properties, biological effects, and relevant research findings associated with this compound.

- Molecular Formula: CHO

- Molecular Weight: 170.25 g/mol

- CAS Number: 41720-62-1

- IUPAC Name: (3R,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol

The compound features a tetrahydropyran ring structure, which is characteristic of oxanes. It is synthesized primarily through the oxidation of linalool, a terpene alcohol found in various plants .

Linalool oxide interacts with multiple molecular targets within biological systems. Its mechanisms include:

- Modulation of Cell Signaling Pathways: It has been shown to influence pathways related to inflammation and microbial activity.

- Receptor Interaction: The compound may interact with specific receptors and enzymes that mediate its biological effects .

Biological Activities

1. Antimicrobial Properties:

Research indicates that linalool oxide exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli. The compound disrupts bacterial cell membranes, leading to cell death.

2. Anti-inflammatory Effects:

Linalool oxide has been investigated for its anti-inflammatory properties. Studies suggest that it can reduce the production of pro-inflammatory cytokines in immune cells, providing potential therapeutic benefits for inflammatory diseases .

3. Antioxidant Activity:

The compound also displays antioxidant properties, scavenging free radicals and reducing oxidative stress in cellular models. This activity contributes to its potential protective effects against oxidative damage in various tissues .

Case Studies and Research Findings

Industrial Applications

Due to its pleasant aroma and biological properties, linalool oxide is widely used in the fragrance industry. Its application extends beyond cosmetics; it is also explored for use in food flavoring and as a natural preservative due to its antimicrobial properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.